2-Formylthiophene-4-boronic acid

Organic Synthesis Methodology Boronate Ester

Secure the regioisomer with orthogonal reactivity: the 2,4-substitution pattern of this building block provides unique chemoselectivity, enabling an efficient two-step diversification strategy. Superior stability compared to the 5-formyl-2-thiopheneboronic acid isomer eliminates the need for complex protection/deprotection, leading to higher yields and a more cost-effective, scalable process for drug candidates and advanced π-conjugated materials.

Molecular Formula C5H5BO3S
Molecular Weight 155.97 g/mol
CAS No. 175592-59-3
Cat. No. B067301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Formylthiophene-4-boronic acid
CAS175592-59-3
Molecular FormulaC5H5BO3S
Molecular Weight155.97 g/mol
Structural Identifiers
SMILESB(C1=CSC(=C1)C=O)(O)O
InChIInChI=1S/C5H5BO3S/c7-2-5-1-4(3-10-5)6(8)9/h1-3,8-9H
InChIKeyZCUFJAORCNFWOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Formylthiophene-4-boronic Acid (CAS 175592-59-3): A Bifunctional Thiophene Boronic Acid Building Block for Advanced Synthesis


2-Formylthiophene-4-boronic acid (CAS 175592-59-3) is a heteroaromatic boronic acid building block featuring a thiophene core substituted with a reactive formyl group at the 2-position and a boronic acid moiety at the 4-position [1]. With a molecular weight of 155.97 g/mol [1], this compound serves as a versatile intermediate in organic synthesis, particularly for constructing complex molecules via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds essential for drug discovery and materials science applications [1][2].

2-Formylthiophene-4-boronic Acid (CAS 175592-59-3): Why Generic Substitution Fails Due to Regioisomerism and Instability


While numerous thiophene boronic acids and formyl-substituted boronic acids are commercially available, generic substitution fails for two primary reasons. First, the specific 2,4-substitution pattern of 2-Formylthiophene-4-boronic acid imparts unique regio- and chemoselectivity that dictates the connectivity and geometry of the final molecular architecture, a property that cannot be replicated by other regioisomers like 2-formylthiophene-3-boronic acid (CAS 4347-31-3) [1] or the widely used but unstable 5-formyl-2-thiopheneboronic acid [2]. Second, the boronic acid functionality and the electron-rich nature of the thiophene ring can lead to protodeboronation and other side reactions, which is a key source of irreproducibility and low yields [2]. Therefore, selecting the correct, stable, and specific regioisomer is not a matter of convenience but a prerequisite for achieving the desired synthetic outcome and reliable process performance.

2-Formylthiophene-4-boronic Acid (CAS 175592-59-3): Quantitative Evidence for Differentiated Performance vs. Analogs


Quantitative Advantage in Pinacol Ester Derivative Synthesis Yield

The conversion of 2-Formylthiophene-4-boronic acid to its pinacol ester derivative proceeds with high efficiency, providing a quantitative benchmark for its derivatization potential. Using a microwave-assisted Miyaura borylation protocol from 4-bromo-2-thiophenecarboxaldehyde, the pinacol ester of 2-Formylthiophene-4-boronic acid was obtained in an 88% isolated yield . This high yield demonstrates the accessibility and stability of the protected boronate, which is a crucial intermediate for subsequent Suzuki couplings. While direct comparison data for the free acid's synthesis yield is not available, the 88% yield for the ester derivative provides a quantitative benchmark for its derivatization potential.

Organic Synthesis Methodology Boronate Ester

Strategic Advantage Over the Regioisomeric 5-Formyl-2-thiopheneboronic Acid: Mitigation of Stability-Driven Yield Losses

A critical differentiator for 2-Formylthiophene-4-boronic acid is its stability relative to the isomeric 5-formyl-2-thiopheneboronic acid. The literature explicitly states that 5-formyl-2-thiopheneboronic acid is a 'widely used building block... however, due to a significant instability its transformation... could be performed only in low yields' [1]. This instability, leading to low yields and the formation of side products, prompted the development of specialized one-pot, protection-group strategies to circumvent its use [1]. In contrast, 2-Formylthiophene-4-boronic acid exhibits greater intrinsic stability, allowing for its use in standard Suzuki-Miyaura protocols without the need for such complex workarounds [2].

Cross-Coupling Process Chemistry Stability

Defined Chemo- and Regioselectivity for Orthogonal Functionalization and Complex Molecule Construction

The 1,3-relationship between the formyl and boronic acid groups on the thiophene ring enables a sequential, orthogonal functionalization strategy that is not possible with other regioisomers. The boronic acid can first participate in a Suzuki-Miyaura cross-coupling to construct a biaryl or more complex scaffold [1]. Subsequently, the remaining aldehyde can be used in a wide array of transformations, such as Knoevenagel condensations to install cyanoacrylic acid anchors for dye-sensitized solar cells (DSSCs) [2] or reductive aminations to append amines. This orthogonal reactivity is a key design element for building libraries of complex molecules for drug discovery and materials applications.

Drug Discovery Materials Science Organic Synthesis

2-Formylthiophene-4-boronic Acid (CAS 175592-59-3): High-Value Application Scenarios Based on Differentiated Performance


Medicinal Chemistry: Synthesis of Diverse, Complex Drug-Like Libraries via Orthogonal Functionalization

The orthogonal reactivity of 2-Formylthiophene-4-boronic acid, as described in Section 3, makes it an ideal building block for constructing diverse screening libraries in drug discovery. A chemist can first perform a Suzuki coupling to introduce an aryl or heteroaryl group, creating a biaryl core. The remaining aldehyde can then be used to introduce a wide variety of amine or carbon-based nucleophiles, enabling the rapid exploration of structure-activity relationships (SAR) around a central thiophene scaffold. This two-step diversification strategy is a powerful and efficient way to generate novel chemical matter with potential activity against various targets, including kinases, GPCRs, and other protein classes, as noted in its use in patent applications [1].

Materials Science: Construction of Functional π-Conjugated Systems for Optoelectronics and Sensors

The ability to reliably incorporate the 2-formylthiophene-4-boronic acid scaffold into larger π-conjugated systems, as supported by its stability advantage [1], is crucial for materials science applications. The thiophene unit is a key component in organic semiconductors, conductive polymers, and dye-sensitized solar cell (DSSC) sensitizers. The aldehyde group serves as an essential handle for attaching anchoring groups, such as cyanoacrylic acids, to metal oxide surfaces in DSSCs . This compound enables the precise synthesis of donor-π-acceptor (D-π-A) dyes and other advanced materials where control over electronic properties and molecular geometry is paramount .

Process Chemistry: Developing Robust, Scalable Synthetic Routes

For process chemists tasked with scaling up the synthesis of a drug candidate or a specialty material, the stability of 2-Formylthiophene-4-boronic acid relative to its 5-formyl-2-thiopheneboronic acid isomer is a critical advantage [1]. The documented instability of the latter regioisomer necessitates complex and inefficient protection/deprotection sequences to achieve acceptable yields [1]. Choosing the stable 2,4-disubstituted isomer from the outset eliminates these problematic steps, leading to a more robust, higher-yielding, and ultimately more cost-effective manufacturing process. This reduces process development time and lowers the cost of goods.

Synthetic Methodology Development: A Benchmark Substrate for New Cross-Coupling Technologies

Due to its bifunctional nature and the inherent challenges of coupling heteroaromatic boronic acids, 2-Formylthiophene-4-boronic acid serves as a valuable benchmark substrate for developing and testing new catalysts and reaction conditions. As highlighted in Section 2, the coupling of heteroaryl partners is a known challenge in the field [1]. A new catalytic system's ability to efficiently couple this stable building block with a range of (hetero)aryl halides, while preserving the sensitive aldehyde group, provides a strong, real-world demonstration of its functional group tolerance and practical utility, as evidenced by the development of specialized protocols to address the instability of its isomers .

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